Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate
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Overview
Description
Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a methoxyphenyl group. The cis configuration indicates that the substituents on the cyclopropane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane-1,2-dicarboxylic acid ester with ethyl 2-methoxybenzoate. This esterification reaction is catalyzed by a suitable catalyst, often under reflux conditions to ensure complete reaction . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate
- Cyclopropane, 1-ethyl-2-methyl-, cis-
- 1-Methyl-2-(2’-propenyl)cyclopropane
Uniqueness
Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and cis configuration, which can influence its reactivity and interactions with other molecules. The presence of the methoxyphenyl group adds to its distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
DXSIVBWICLKCAB-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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